molecular formula C10H10Cl2FNO3 B8616466 Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate CAS No. 62270-91-1

Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate

Cat. No.: B8616466
CAS No.: 62270-91-1
M. Wt: 282.09 g/mol
InChI Key: ZLFCUDVCJRDYOI-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate is a useful research compound. Its molecular formula is C10H10Cl2FNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

62270-91-1

Molecular Formula

C10H10Cl2FNO3

Molecular Weight

282.09 g/mol

IUPAC Name

ethyl 2-(3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoate

InChI

InChI=1S/C10H10Cl2FNO3/c1-3-16-10(15)5(2)17-9-7(12)4-6(11)8(13)14-9/h4-5H,3H2,1-2H3

InChI Key

ZLFCUDVCJRDYOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=NC(=C(C=C1Cl)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 1.84 grams (0.08 mole) of sodium metal in 140 milliliters of 28 percent ethanol. To this solution was added 14.6 grams (0.08 mole) of 3,5-dichloro-6-fluoro-2-pyridinol. The solution was warmed and 60 milliliters of N,N-dimethylformamide was added thereto. The solution was further heated to remove about 3/4 of the ethanol. To the remaining solution was added 15.5 grams (0.85 mole) of ethyl bromopropionate followed by an additional 40 milliliters of N,N-dimethylformamide. The mixture was refluxed at 118° C. for 20 minutes, cooled and poured into water. The mixture was extracted with hexane and the hexane thereafter removed by evaporation. The residue was distilled under reduced pressure and the ethyl[2-(3,5-dichloro-6-fluoro-2-pyridyloxy)]propionate was recovered as an oil in a yield of 17.7 grams (78.3 percent of theoretical) and had a boiling point at 2.4 millimeters of mercury at 127° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 42.0, 3.1, 25.1 and 5.2 percent, respectively, as compared with the theoretical contents of 42.6, 3.6, 25.1 and 4.9 percent, respectively, calculated for the above named compound.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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